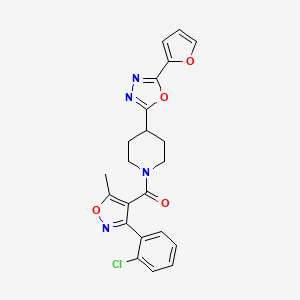
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Activities
A variety of compounds structurally related to the specified chemical have been synthesized and investigated for their potential biological activities. For example, novel pyrazoline derivatives have been evaluated for anti-inflammatory and antibacterial properties, with some compounds exhibiting significant activity in these areas (Ravula et al., 2016). Similarly, 1,3-oxazole clubbed pyridyl-pyrazolines have been synthesized and studied for anticancer and antimicrobial agents, showing promise in overcoming microbial resistance to pharmaceutical drugs (Katariya et al., 2021).
Anticancer and Antimicrobial Effects
Compounds with structural similarities have been synthesized and characterized for their anticancer, antibacterial, and antifungal activities. For instance, a novel series of 3-Chlorophenyl derivatives demonstrated potent cytotoxicity against breast carcinoma and moderate activity against bacterial and fungal strains (Mahanthesha et al., 2021). Additionally, thioxothiazolidin-4-one derivatives have shown significant effects in inhibiting tumor growth and angiogenesis in a mouse tumor model (Chandrappa et al., 2010).
Structural and Theoretical Analysis
The structural and theoretical aspects of similar compounds have also been explored. Isomorphous structures of chloro- and methyl-substituted heterocyclic analogues have been studied, revealing the significance of chlorine-methyl exchange rule in their structural behavior (Swamy et al., 2013). Furthermore, a comprehensive analysis of 1,2,4-oxadiazole derivatives has been performed to understand the role of non-covalent interactions in their crystal packing, highlighting the significance of lone pair-π interaction and halogen bonding (Sharma et al., 2019).
Synthesis and Pharmacological Screening
The synthesis of isoxazoles via 1,3-dipolar cycloaddition reactions and their subsequent pharmacological screening for antioxidant and antimicrobial activities have been documented. Certain isoxazole derivatives, such as the compound 1-(3-(4-chlorophenyl)-4-(furan-2-yl)-4,5-dihydroisoxazol-5-yl)ethanone, have shown excellent radical scavenging and antimicrobial susceptibilities (Lokeshwari & Kumar, 2017).
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-13-18(19(26-31-13)15-5-2-3-6-16(15)23)22(28)27-10-8-14(9-11-27)20-24-25-21(30-20)17-7-4-12-29-17/h2-7,12,14H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIZCYJQBIDTKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)C4=NN=C(O4)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2372783.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2372785.png)
![2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2372786.png)
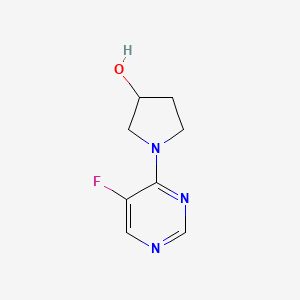
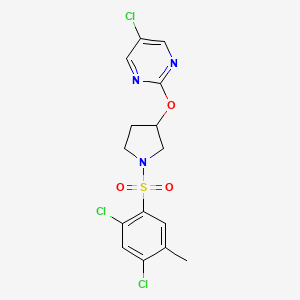
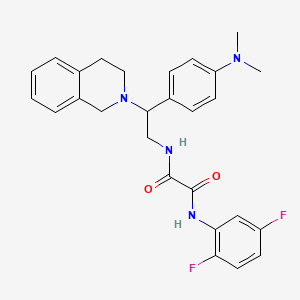
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2372790.png)
![6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2372791.png)
![1,4-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2372792.png)
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B2372793.png)
![N-ethyl-6-methyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2372794.png)
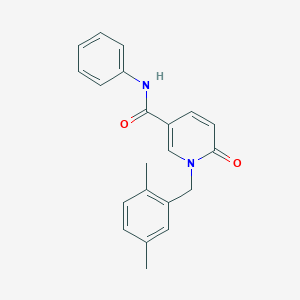

![4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile](/img/structure/B2372805.png)
